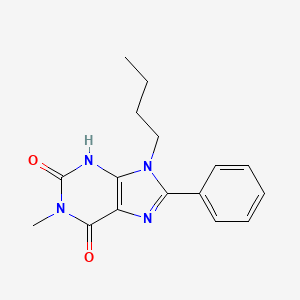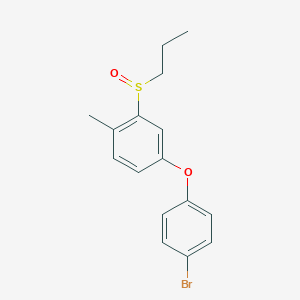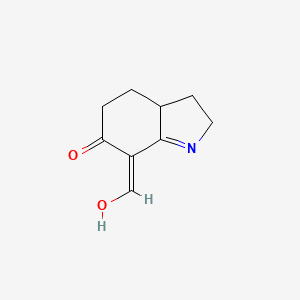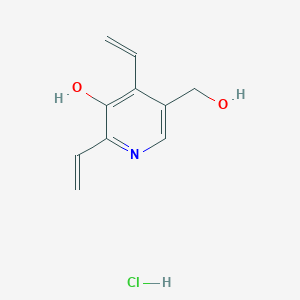
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with two chlorine atoms positioned at the 2 and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline typically involves the sulfonylation of 2,6-dichloroaniline. One common method is the reaction of 2,6-dichloroaniline with chlorosulfonic acid, which introduces the sulfonyl group to the aniline. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce additional substituents onto the benzene ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate the replacement of chlorine atoms.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines.
Applications De Recherche Scientifique
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive sulfonyl group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzenesulfonyl Chloride: A related compound with a sulfonyl chloride group instead of an aniline moiety.
2,6-Dichloroaniline: The precursor to 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline, lacking the sulfonyl group.
Sulfanilamide: An aniline derivative with a sulfonamide group, used in medicinal chemistry.
Uniqueness
This compound is unique due to the combination of its sulfonyl and aniline functionalities, which confer distinct reactivity and potential applications. The presence of chlorine atoms further influences its chemical behavior, making it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
61174-37-6 |
|---|---|
Formule moléculaire |
C12H9Cl2NO2S |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-4-3-5-9(14)12(8)18(16,17)11-7-2-1-6-10(11)15/h1-7H,15H2 |
Clé InChI |
PSOBASDEHKOSGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)





![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)

